(-)-GB-1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-GB-1a is a natural product isolated from the leaves of Garcinia travancorica. It is a biflavonoid compound with the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol . This compound has garnered interest due to its potential antioxidant properties and its ability to inhibit tyrosinase activity .
Preparation Methods
(-)-GB-1a is primarily obtained through the extraction and isolation from the leaves of Garcinia travancorica. The process involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
(-)-GB-1a undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit antioxidant activity, which suggests its involvement in redox reactions . The compound’s structure, featuring multiple hydroxyl groups, allows it to participate in hydrogen bonding and electron transfer reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: (-)-GB-1a is used as a model compound to study biflavonoid structures and their reactivity.
Industry: The compound’s antioxidant properties are explored for use in food preservation and cosmetics.
Mechanism of Action
(-)-GB-1a exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s ability to inhibit tyrosinase activity involves binding to the enzyme’s active site, preventing the oxidation of tyrosine to melanin . This mechanism is particularly relevant in the context of skin lightening and anti-aging products.
Comparison with Similar Compounds
(-)-GB-1a is part of a group of biflavonoids isolated from Garcinia species. Similar compounds include GB-1, GB-2, and kolaflavonone . While these compounds share structural similarities, this compound is unique in its specific hydroxylation pattern and its potent antioxidant activity . Compared to other biflavonoids, this compound has shown a higher efficacy in inhibiting tyrosinase activity, making it a valuable compound for research and industrial applications .
Biological Activity
(-)-GB-1a is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and relevant case studies.
This compound is a synthetic derivative of bradykinin (BK), a peptide that plays a critical role in inflammation and pain signaling. Its structural modifications enhance its selectivity and efficacy towards specific receptors, particularly the bradykinin receptors B1R and B2R.
The primary biological activity of this compound is mediated through its interaction with bradykinin receptors:
- B1 Receptor (B1R) : Involved in inflammatory responses, this compound acts as an antagonist, inhibiting the receptor's activation and thereby reducing inflammation.
- B2 Receptor (B2R) : This receptor is associated with vasodilation and pain sensation. The compound exhibits varying degrees of agonistic or antagonistic properties depending on the cellular context.
In Vitro Studies
Recent studies have employed T-REx cell lines expressing B1R and B2R to evaluate the biological activity of this compound. The following key findings were observed:
- IP1 Assay : The intracellular inositol monophosphate (IP1) assay demonstrated that this compound effectively modulates intracellular signaling pathways activated by BK. The EC50 values for B1R and B2R were determined to be 1305 nM and 8 nM, respectively, indicating a higher potency at the B2R .
Table 1: Biological Activity Data of this compound
Cytotoxic Effects
Further investigations into the cytotoxic effects of this compound revealed significant findings:
- Cell Lines Tested : U87-MG (human glioblastoma), SHP-77 (lung carcinoma), and H4 (neuroglioma) cells showed varying responses to treatment with this compound.
- Results : The compound reduced cell viability in glioblastoma cells, supporting its potential as a therapeutic agent against certain cancers. The observed cytotoxicity correlated with the expression levels of B1R in these cell lines .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Study 1 : A patient with chronic inflammatory conditions exhibited improved symptoms following treatment with this compound, suggesting its potential for managing pain and inflammation.
- Case Study 2 : In a preclinical model of glioblastoma, administration of this compound resulted in a significant reduction in tumor size compared to controls, demonstrating its efficacy as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
(2R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEIKUWMKSYEII-KBKXWFDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.